molecular formula C14H19NO4 B11511775 3-(Furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

3-(Furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11511775
M. Wt: 265.30 g/mol
InChI Key: XPDIMKBFNVACIJ-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[45]DECAN-2-ONE is a complex organic compound featuring a furan ring, a spirocyclic structure, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which starts with 2-bromo-5-nitro furan and involves phenyl boronic acids under microwave irradiation in the presence of Pd(PPh₃)₄/K₂CO₃ . This method allows for the efficient formation of the furan ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different spirocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce various spirocyclic alcohols.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furan-2-carboxylic acid share the furan ring structure and exhibit similar reactivity.

    Spirocyclic Compounds: Other spirocyclic compounds with different functional groups can be compared in terms of their chemical behavior and applications.

Uniqueness

What sets 3-[(FURAN-2-YL)METHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE apart is its combination of a furan ring with a spirocyclic structure, providing a unique set of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H19NO4/c1-13(17)14(7-3-2-4-8-14)19-12(16)15(13)10-11-6-5-9-18-11/h5-6,9,17H,2-4,7-8,10H2,1H3

InChI Key

XPDIMKBFNVACIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CC3=CC=CO3)O

Origin of Product

United States

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